molecular formula C21H19N3O4S B2721259 N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-52-8

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2721259
CAS No.: 941943-52-8
M. Wt: 409.46
InChI Key: FOFBFGCFWFHLND-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity

N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, a complex organic compound, is noted for its diverse biological activities. This compound features a thiazole ring, a benzodioxole moiety, and a phenethylamine group, which contribute to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, particularly its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H23N3O2S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular Weight345.5 g/mol
CAS Number941943-52-8
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring plays a crucial role in facilitating these interactions, which may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can modulate receptor activity that affects cellular signaling pathways.
  • Cell Cycle Interference: Research indicates that it may induce cell cycle arrest in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxole moiety have shown potent anticancer properties, with IC50 values indicating strong cytotoxicity.

Case Study:
In a study assessing the anticancer effects of synthesized benzodioxole derivatives, compounds 2a and 2b (related structures) displayed low IC50 values against Hep3B liver cancer cells, suggesting strong cytotoxicity compared to Doxorubicin (DOX), a standard chemotherapy agent. The study found that compound 2a significantly inhibited cell cycle progression at the G2-M phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. In vitro studies have shown that the synthesized compounds exhibit varying degrees of antimicrobial activity against pathogenic bacteria.

Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound 1E. coli15
Compound 2S. aureus18
Compound 3P. aeruginosa12

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it may reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known thiazole derivatives:

Compound NameActivity TypeReference
SulfathiazoleAntimicrobial
RitonavirAntiretroviral
AbafunginAntifungal
BleomycinAntineoplastic

Properties

IUPAC Name

N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-9-8-14-4-2-1-3-5-14)11-16-12-29-21(23-16)24-20(26)15-6-7-17-18(10-15)28-13-27-17/h1-7,10,12H,8-9,11,13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBFGCFWFHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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